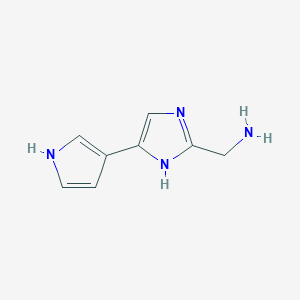![molecular formula C9H13N3 B11918955 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant in medicinal chemistry due to its potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with various molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes, receptors, or nucleic acids, modulating their activity. This interaction can lead to the inhibition of enzyme activity, alteration of receptor signaling pathways, or interference with nucleic acid functions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Imidazo[1,2-a]pyrazine: A related compound with a different nitrogen arrangement in the ring system.
Uniqueness
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of an ethanamine side chain.
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-(1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H13N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7,9,11H,4-5,10H2 |
Clé InChI |
ODPLBUNZJZWLQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2NC(=CN2C=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)

